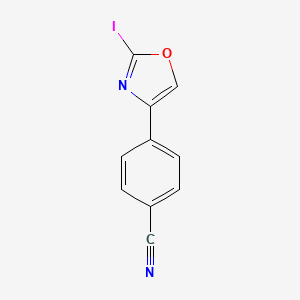

4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile

Description

4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 2-iodo-1,3-oxazole moiety. This compound’s structural uniqueness lies in the combination of a polar nitrile group and a halogenated oxazole, which may confer distinct electronic and reactivity properties. Such characteristics make it relevant in materials science (e.g., organic electronics) and medicinal chemistry, where halogenated heterocycles are often intermediates for drug candidates .

Properties

Molecular Formula |

C10H5IN2O |

|---|---|

Molecular Weight |

296.06 g/mol |

IUPAC Name |

4-(2-iodo-1,3-oxazol-4-yl)benzonitrile |

InChI |

InChI=1S/C10H5IN2O/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H |

InChI Key |

JNPXBGQUONFCGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=COC(=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-Iodo-1,3-oxazol-4-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on heterocyclic systems, substituent effects, and applications.

Structural and Electronic Comparisons

Key Observations:

Heterocycle Influence :

- Oxazole vs. Benzimidazole : The oxazole in this compound is smaller and more electron-deficient than benzimidazole in ’s compounds, favoring applications in charge transport (e.g., OLEDs) over biological targeting .

- Triazole vs. Oxazole : The 1,2,3-triazole in ’s compound introduces hydrogen-bonding capability, enhancing solubility and biocompatibility compared to the iodine-substituted oxazole, which is more suited for catalytic or cross-coupling reactions .

Substituent Effects: The iodo group in the target compound enables transition-metal-catalyzed coupling (e.g., Suzuki, Sonogashira), a feature absent in non-halogenated analogs like ’s triazole derivative . Electron-withdrawing groups (e.g., nitrile in the target compound vs. methoxy in Aleglitazar) modulate electronic properties, affecting redox potentials in materials or receptor binding in pharmaceuticals .

Key Observations:

- The target compound’s iodo substituent offers versatile post-synthetic modification, contrasting with ’s benzimidazoles, which rely on pre-functionalized amines for diversification .

- Click chemistry () provides rapid assembly of triazole derivatives but lacks the halogen’s versatility for cross-coupling .

Application-Specific Comparisons

Pharmaceuticals :

- The target compound’s oxazole-iodo motif is less common in drugs compared to ’s Aleglitazar, where the oxazole is integrated into a benzothiophene scaffold for PPAR modulation .

- Benzimidazole derivatives () show anti-inflammatory activity, leveraging hydrogen-bonding and planar aromaticity for target engagement .

- Materials Science: The iodine and nitrile groups in the target compound may enhance charge-transfer properties, but its performance in OLEDs is likely inferior to ’s TADF materials, which utilize extended π-systems (carbazole-phenoxazine) for efficient emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.